1-(2-Methylbenzoyl)piperidin-4-one 1-(2-Methylbenzoyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 203186-44-1
VCID: VC6518548
InChI: InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3
SMILES: CC1=CC=CC=C1C(=O)N2CCC(=O)CC2
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

1-(2-Methylbenzoyl)piperidin-4-one

CAS No.: 203186-44-1

Cat. No.: VC6518548

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

1-(2-Methylbenzoyl)piperidin-4-one - 203186-44-1

Specification

CAS No. 203186-44-1
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name 1-(2-methylbenzoyl)piperidin-4-one
Standard InChI InChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3
Standard InChI Key OXHVRXMYJFCTGL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N2CCC(=O)CC2

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

1-(2-Methylbenzoyl)piperidin-4-one features a six-membered piperidin-4-one ring, where the nitrogen atom is acylated by a 2-methylbenzoyl moiety. The molecular formula C₁₃H₁₅NO₂ corresponds to a molecular weight of 221.27 g/mol, with an exact mass of 221.08700 Da . Key structural descriptors include:

PropertyValueSource
SMILESCC1=CC=CC=C1C(=O)N2CCC(=O)CC2
InChIInChI=1S/C13H15NO2/c1-10-4-2-3-5-12(10)13(16)14-8-6-11(15)7-9-14/h2-5H,6-9H2,1H3
InChIKeyOXHVRXMYJFCTGL-UHFFFAOYSA-N
Predicted LogP2.64
Topological Polar SA45.6 Ų

The 2-methylbenzoyl group introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets. The ketone at position 4 of the piperidine ring enhances electrophilicity, making it a candidate for further functionalization .

Spectroscopic and Analytical Data

While experimental spectral data (e.g., NMR, IR) for 1-(2-methylbenzoyl)piperidin-4-one remains unpublished, computational predictions provide insights into its physicochemical behavior. Collision cross-section (CCS) values, critical for mass spectrometry identification, vary with adduct formation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺218.11756149.4
[M+Na]⁺240.09950162.2
[M-H]⁻216.10300152.6

These metrics aid in the compound’s identification in complex matrices, though experimental validation is warranted.

Synthetic Methodologies

Acylation of Piperidin-4-one

The most direct route to 1-(2-methylbenzoyl)piperidin-4-one involves the acylation of piperidin-4-one with 2-methylbenzoyl chloride under basic conditions. This reaction typically employs solvents like dichloromethane or tetrahydrofuran, with triethylamine as a base to scavenge HCl . Yield optimization requires precise stoichiometry and temperature control, as over-acylation or ring-opening side reactions may occur .

Alternative Strategies

Advanced synthetic approaches include the use of divinyl ketones in double aza-Michael reactions, as demonstrated in the synthesis of related piperidone derivatives . For example, Poeschl et al. (2020) utilized manganese dioxide-mediated oxidations to access chiral 2-substituted-4-piperidones, highlighting methodologies adaptable to 1-(2-methylbenzoyl)piperidin-4-one .

Applications in Drug Discovery

Lead Optimization

The ketone moiety at position 4 allows for further derivatization via reductive amination or Grignard reactions, enabling the generation of diverse analog libraries . For example, brominated analogs like 1-(4-bromo-2-methylbenzoyl)piperidin-4-one (CAS: 1157019-81-2) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, introducing aryl or heteroaryl groups.

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